molecular formula C14H12N4O3S B2460139 methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1351634-56-4

methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2460139
CAS No.: 1351634-56-4
M. Wt: 316.34
InChI Key: WDCUZFWKAHEHKB-UHFFFAOYSA-N
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Description

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyrazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps. One common route includes the initial formation of the pyrazole and pyridazine rings, followed by their coupling with a furan derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide (KOH) and carbon disulfide (CS2) at low temperatures (0–5°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Properties

IUPAC Name

methyl 5-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-20-14(19)11-4-3-10(21-11)9-22-13-6-5-12(16-17-13)18-8-2-7-15-18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCUZFWKAHEHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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